molecular formula C21H46P2 B1268462 1,5-Bis(di-tert-butylphosphino)pentane CAS No. 65420-68-0

1,5-Bis(di-tert-butylphosphino)pentane

Cat. No. B1268462
CAS RN: 65420-68-0
M. Wt: 360.5 g/mol
InChI Key: LZOGYLUPNPTZLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-Bis(di-tert-butylphosphino)pentane involves the preparation of a novel trans-chelating diphosphine, which undergoes triple C-H activation in reaction with [RuCl2(p-cymene)]2 to yield a chiral square-pyramidal 16-electron carbene complex of ruthenium (Kuznetsov, Lough, & Gusev, 2002).

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structure of compounds related to 1,5-Bis(di-tert-butylphosphino)pentane. For instance, the structure of dinuclear gold(I) chloride complexes of bis(diphenylphosphinyl)alkanes, including a variant of the pentane derivative, has been elucidated, demonstrating how these complexes can form chain-like structures or remain as independent molecules based on their conformation and intermolecular interactions (Schmidbaur, Bissinger, Lachmann, & Steigelmann, 1992).

Scientific Research Applications

Organometallic Complex Formation

1,5-Bis(di-tert-butylphosphino)pentane (DtBPP) is utilized in the formation of various organometallic complexes. For instance, it is involved in the cyclometalation with osmium and ruthenium centers, leading to the formation of distinct metal complexes. These include the formation of M(IV) dihydrides and (alkylidene)osmium and (olefin)ruthenium complexes, highlighting its role in complex organometallic chemistry (Gusev & Lough, 2002).

Chiral Carbene Complex Synthesis

DtBPP can also undergo triple C-H activation in reaction with ruthenium to form chiral carbene complexes. This demonstrates its use in creating spatially complex structures, contributing to advancements in chiral chemistry and synthesis (Kuznetsov, Lough, & Gusev, 2002).

Hydrogen Bond Control in Organometallic Compounds

The compound is significant in the study of hydrogen bonds in organometallic compounds. For example, derivatives of {2,6-bis[(di-t-butylphosphino)methyl]phenyl}palladium(II) show varying hydrogen-bonded structures in the solid state, offering insights into the role of weak to medium-strength hydrogen bonding in structural chemistry (Johansson, Öhrström, & Wendt, 2007).

Synthesis of Bis-phosphonium Salts

It is used in the synthesis of bis-phosphonium salts, demonstrating its versatility in organic synthesis and potential applications in creating novel compounds with unique properties (Khasiyatullina et al., 2011).

Coordination and Activation in Electron-Poor Arenes

DtBPP plays a role in the coordination and C-H activation of electron-poor arenes. This is crucial in the field of catalysis and the development of new catalytic processes (Iverson et al., 2002).

X-Ray Diffraction Studies

The compound is also important in structural chemistry, as demonstrated by X-ray diffraction studies of derivatives like 1,5-Bis(2-Formylphenoxy)pentane, providing valuable information about molecular structures (Pervova et al., 2010).

Solid State Structural Analysis

1,5-Bis(di-tert-butylphosphino)pentane is used in the solid-state structural analysis of new compounds, aiding in understanding the physical and chemical properties of these materials (Żabiński, Maciejewska, & Wolska, 2010).

Catalyst Development

The compound is involved in the development of highly selective catalysts for chemical syntheses, like the synthesis of adipic acid from pentenoic acid mixtures, showcasing its importance in green chemistry and sustainable industrial processes (Low et al., 2015).

Gold Nanocluster Formation

DtBPP is significant in the study of gold nanoclusters, particularly in understanding the growth mechanism of these clusters, which has implications in nanotechnology and materials science (Bao et al., 2016).

Safety And Hazards

Inhalation of 1,5-Bis(di-tert-butylphosphino)pentane can be irritating to the nose, mucous membranes, and respiratory tract . It may also be harmful if swallowed .

properties

IUPAC Name

ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46P2/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12/h13-17H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOGYLUPNPTZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346411
Record name (Pentane-1,5-diyl)bis(di-tert-butylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(di-tert-butylphosphino)pentane

CAS RN

65420-68-0
Record name (Pentane-1,5-diyl)bis(di-tert-butylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Pentanediylbis[bis(2-methyl-2-propanyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
VF Kuznetsov, AJ Lough, DG Gusev - Chemical communications, 2002 - pubs.rsc.org
This communication reports the preparation of a novel trans-chelating diphosphine, 1,5-bis(di-tert-butylphosphino)-2-(S)-dimethylaminopentane, that undergoes triple C–H activation in …
Number of citations: 23 pubs.rsc.org
DG Gusev, AJ Lough - Organometallics, 2002 - ACS Publications
Cyclometalation of bis(di-tert-butylphosphino)pentane (D t BPP) and subsequent product dehydrogenation take place in reactions of D t BPP with [OsCl 6 ] 2 - and [RuCl 2 (p-cymene)] 2 …
Number of citations: 130 pubs.acs.org
DG Gusev, AJ Lough - Organometallics, 2002 - ACS Publications
Addition of pyridine to the syn and anti isomers of cis-RuHCl[ t Bu 2 PCH 2 CH 2 ((E)-CH CH)CH 2 PBu t 2 ] (1) afforded a single isomer of trans,cis,anti-RuHCl(Py)[ t Bu 2 PCH 2 CH 2 ((…
Number of citations: 58 pubs.acs.org
A Castonguay - 2009 - papyrus.bib.umontreal.ca
Une variété de complexes de nickel (II) et de nickel (III) a été préparée, la majorité d'entre eux étant composéè de deux ou de trois ligands: un premier ligand anionique tridentate de …
Number of citations: 4 papyrus.bib.umontreal.ca
VF Kuznetsov, K Abdur-Rashid, AJ Lough… - Journal of the …, 2006 - ACS Publications
Bulky pincer complexes of ruthenium are capable of C−H activation and H-elimination from the pincer ligand backbone to produce mixtures of olefin and carbene products. To …
Number of citations: 91 pubs.acs.org
A Castonguay, C Sui-Seng, D Zargarian… - …, 2006 - ACS Publications
Heating Ni(II) halides with 1 equiv of Bu t 2 P(CH 2 ) 5 PBu t 2 gives the PC sp3 P pincer complexes [{(Bu t 2 P(CH 2 ) 2 ) 2 CH}NiX] (X = Cl, 1a; Br, 1b; I, 1c). These compounds react …
Number of citations: 98 pubs.acs.org
AJ Paviglianiti, WC Fultz… - Synthesis and Reactivity in …, 1989 - Taylor & Francis
The effects on the linkage isomeric distribution in the solid state created by recrystallizing eight dithiocyanato[bis(diphenylphosphino)alkyl or aryl]palladium(II) complexes from each of …
Number of citations: 2 www.tandfonline.com
A Castonguay, C Sui-Seng, D Zargarian… - … et étude de …, 2008 - central.bac-lac.gc.ca
Heating Ni (II) halides with one equivalent of Bd2P (CH2) SPBu! 2 gives the PCsp3P pincer complexes [{(BU! 2P (CH2) 2) 2CH} NiX](X= Cl, la; Br, lb; l, 1c). These compounds react with …
Number of citations: 4 central.bac-lac.gc.ca
Q Major, AJ Lough, DG Gusev - Organometallics, 2005 - ACS Publications
Reactions of [RuCl 2 (p-cymene)] 2 with ( t Bu 2 PCH 2 CH 2 ) 2 O (POP- t Bu) and ( i Pr 2 PCH 2 CH 2 ) 2 O (POP- i Pr) afforded RuCl 2 (POP- t Bu) (1) and [Ru 2 (μ-Cl) 3 (POP- i Pr) 2 ]…
Number of citations: 53 pubs.acs.org
DG Gusev, M Madott, FM Dolgushin… - …, 2000 - ACS Publications
High-yield preparations have been developed for 16-e square-pyramidal complexes of ruthenium(II) RuCl(CO)[2,6-(CH 2 PBu t 2 ) 2 C 6 H 3 ] (1), RuHCl[1,3-(CH 2 PBu t 2 ) 2 C 6 H 4 ] (…
Number of citations: 146 pubs.acs.org

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